Cas no 955641-43-7 (2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

2-Chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide is a synthetic organic compound featuring a tetrahydroisoquinoline core functionalized with a thiophene-2-carbonyl group and a 2-chlorobenzamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The thiophene and chloro-substituted aromatic rings enhance electronic diversity, which may improve binding affinity in target interactions. The tetrahydroisoquinoline framework offers rigidity and stereochemical control, beneficial for selective receptor modulation. This compound is of interest in pharmaceutical research for its structural complexity and potential as an intermediate in synthesizing novel therapeutic agents. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide structure
955641-43-7 structure
Product Name:2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
CAS No:955641-43-7
MF:C21H17ClN2O2S
MW:396.889882802963
CID:5964438
PubChem ID:16943397
Update Time:2025-10-28

2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
    • 2-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
    • F2416-0612
    • 2-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
    • 955641-43-7
    • 2-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
    • AKOS024647142
    • Inchi: 1S/C21H17ClN2O2S/c22-18-5-2-1-4-17(18)20(25)23-16-8-7-14-9-10-24(13-15(14)12-16)21(26)19-6-3-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)
    • InChI Key: IMRLJAZEIANKCI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(C1SC=CC=1)=O)C2)(=O)C1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 396.0699267g/mol
  • Monoisotopic Mass: 396.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 77.6Ų

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Additional information on 2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide

Research Brief on 2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide (CAS: 955641-43-7)

Recent studies on the compound 2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide (CAS: 955641-43-7) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of investigations focusing on its pharmacological properties, mechanism of action, and therapeutic applications. The compound's structural complexity, incorporating a tetrahydroisoquinoline scaffold and a thiophene carbonyl moiety, suggests potential interactions with various biological targets, making it a valuable subject for further research.

One of the primary research objectives surrounding this compound has been to elucidate its role as a modulator of specific signaling pathways. Preliminary studies indicate that 2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide exhibits selective binding affinity towards certain protein kinases, which are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis. These findings have spurred interest in its potential application in oncology, particularly in the development of targeted therapies for cancers with dysregulated kinase activity.

In vitro and in vivo studies have provided insights into the compound's pharmacokinetic and pharmacodynamic profiles. Research has demonstrated that the molecule possesses favorable bioavailability and metabolic stability, which are essential attributes for drug development. Furthermore, toxicity assessments have indicated a manageable safety profile, although further optimization may be required to mitigate off-target effects. These results underscore the compound's potential as a lead molecule for further preclinical and clinical evaluation.

The synthesis and structural optimization of 2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide have also been areas of active research. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its analogs, facilitating structure-activity relationship (SAR) studies. These efforts aim to enhance the compound's efficacy and selectivity while minimizing potential adverse effects. Collaborative research between academic institutions and pharmaceutical companies has been instrumental in driving these developments forward.

Looking ahead, the continued exploration of 2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide holds significant promise for the field of medicinal chemistry. Future research directions may include the investigation of its potential in combination therapies, the development of novel formulations to improve delivery, and the exploration of its applicability in other therapeutic areas beyond oncology. As the body of evidence grows, this compound may emerge as a cornerstone in the development of next-generation therapeutics.

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